![molecular formula C13H10N2O2S2 B2768276 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 924218-09-7](/img/structure/B2768276.png)

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

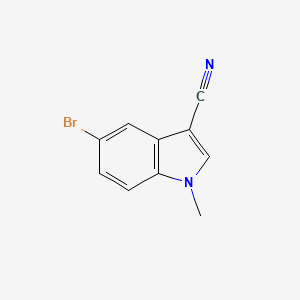

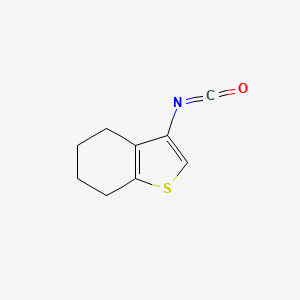

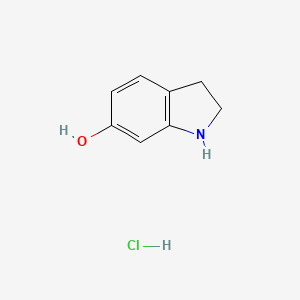

“2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the CAS number 924218-09-7 . It has a molecular weight of 290.36 and a molecular formula of C13H10N2O2S2 .

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d][1,3]thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen . It also contains a carboxylic acid group and a 2-methylphenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.36 and a molecular formula of C13H10N2O2S2 . Unfortunately, specific physical and chemical properties such as boiling point and solubility were not found in the available resources .Aplicaciones Científicas De Investigación

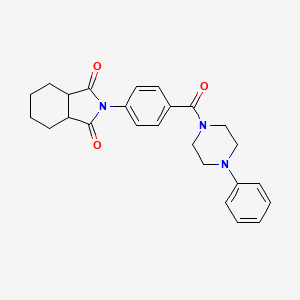

Organic Synthesis and Chemical Properties

Research has focused on developing efficient synthetic routes and understanding the chemical properties of thiazole derivatives. Kumar et al. (2013) reported an efficient synthesis route for 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, showcasing the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent. This method introduces various functionalities, such as esters, N-substituted carboxamides, or peptide functionalities into the thiazole core, demonstrating the compound's versatility in organic synthesis (Kumar, Parameshwarappa, & Ila, 2013).

Heterocyclic Chemistry

The development of heterocyclic compounds based on thiazole cores is a significant area of interest due to their potential pharmaceutical applications. Gewald et al. (1988) synthesized 2,3-heterocondensed thiophenes from substituted 2-aminothiophen-3-thiole, leading to thieno[2,3-d]thiazoles and other derivatives. This work highlights the compound's role in the synthesis of novel heterocyclic structures with potential biological activity (Gewald, Hain, & Madlenscha, 1988).

Design Mimics of Protein Structures

A study by Mathieu et al. (2015) introduced 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable as design mimics of the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins, indicating their potential in the design of peptidomimetics and drug discovery (Mathieu et al., 2015).

Antimicrobial Applications

Thiazole derivatives have shown promising antimicrobial activities. A study by Aly (2016) explored the synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives for antimicrobial evaluation. The synthesized compounds exhibited moderate to high antimicrobial activity against a range of microorganisms, including fungi and bacteria, suggesting their potential use in developing new antimicrobial agents (Aly, 2016).

Mecanismo De Acción

Mode of Action

It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities .

Propiedades

IUPAC Name |

2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-7-4-2-3-5-8(7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITXYRHFPBVZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)